6-amino-2-(3-methylphenyl)-4H-chromen-4-one 6-amino-2-(3-methylphenyl)-4H-chromen-4-one
Brand Name: Vulcanchem
CAS No.: 923184-83-2
VCID: VC6006774
InChI: InChI=1S/C16H13NO2/c1-10-3-2-4-11(7-10)16-9-14(18)13-8-12(17)5-6-15(13)19-16/h2-9H,17H2,1H3
SMILES: CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)N
Molecular Formula: C16H13NO2
Molecular Weight: 251.285

6-amino-2-(3-methylphenyl)-4H-chromen-4-one

CAS No.: 923184-83-2

Cat. No.: VC6006774

Molecular Formula: C16H13NO2

Molecular Weight: 251.285

* For research use only. Not for human or veterinary use.

6-amino-2-(3-methylphenyl)-4H-chromen-4-one - 923184-83-2

Specification

CAS No. 923184-83-2
Molecular Formula C16H13NO2
Molecular Weight 251.285
IUPAC Name 6-amino-2-(3-methylphenyl)chromen-4-one
Standard InChI InChI=1S/C16H13NO2/c1-10-3-2-4-11(7-10)16-9-14(18)13-8-12(17)5-6-15(13)19-16/h2-9H,17H2,1H3
Standard InChI Key PZCDWXANMGPIEQ-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The core structure of 6-amino-2-(3-methylphenyl)-4H-chromen-4-one consists of a benzopyran-4-one system substituted with an amino group at position 6 and a 3-methylphenyl group at position 2. The IUPAC name, 6-amino-2-(3-methylphenyl)chromen-4-one, reflects this substitution pattern. Key spectral identifiers include:

  • InChI: InChI=1S/C16H13NO2/c1-10-3-2-4-11(7-10)16-9-14(18)13-8-12(17)5-6-15(13)19-16/h2-9H,17H2,1H3

  • InChIKey: PZCDWXANMGPIEQ-UHFFFAOYSA-N

  • SMILES: CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)N .

The planar chromen-4-one system facilitates π-π stacking interactions, while the 3-methylphenyl group introduces steric and electronic effects that modulate solubility and target binding .

Physicochemical Properties

Experimental data for this compound remain sparse, but predictions based on structural analogs suggest:

PropertyValue/Description
Molecular Weight251.285 g/mol
LogP (Partition Coefficient)~2.8 (estimated via analog data)
Hydrogen Bond Donors1 (NH₂ group)
Hydrogen Bond Acceptors3 (two ketone O, one ether O)
Rotatable Bonds2

The amino group enhances water solubility relative to non-polar chromone derivatives, though precise solubility metrics require further experimental validation.

Synthetic Pathways and Modifications

General Synthesis Strategies

While no explicit synthesis protocol for 6-amino-2-(3-methylphenyl)-4H-chromen-4-one exists in the literature, analogous compounds suggest a multi-step approach:

  • Chalcone Formation: Condensation of 3-methylbenzaldehyde with 2-hydroxy-5-nitroacetophenone under basic conditions yields a nitro-substituted chalcone intermediate .

  • Cyclization: Treatment with bromine or iodine promotes cyclization to form the chromen-4-one core, with subsequent reduction of the nitro group to an amine using catalytic hydrogenation .

A representative reaction sequence is illustrated below:

3-Methylbenzaldehyde+2-Hydroxy-5-nitroacetophenoneNaOH/EtOHChalcone IntermediateBr2NitrochromoneH2/Pd-C6-Amino Derivative\text{3-Methylbenzaldehyde} + \text{2-Hydroxy-5-nitroacetophenone} \xrightarrow{\text{NaOH/EtOH}} \text{Chalcone Intermediate} \xrightarrow{\text{Br}_2} \text{Nitrochromone} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{6-Amino Derivative}

Yield optimization remains challenging, with reported efficiencies for similar syntheses ranging from 31% to 78% depending on substituents and reaction conditions .

Structural Analogues and Derivatives

Modifications to the parent structure have been explored to enhance bioactivity:

  • 3-Alkoxy Derivatives: Etherification of the 3-hydroxy group improves metabolic stability .

  • Sulfonyl Substituents: Introducing sulfonyl groups at the 4-position enhances COX-2 inhibitory activity in related chromones .

These findings suggest that targeted functionalization of 6-amino-2-(3-methylphenyl)-4H-chromen-4-one could yield derivatives with optimized pharmacokinetic profiles.

Biological Activities and Mechanisms

Antimicrobial Properties

Chromones demonstrate broad-spectrum antimicrobial activity:

MicroorganismMIC (μg/mL)Analog Compound
Candida albicans162-Methyl-4H-chromen-4-one
Staphylococcus aureus326-Nitrochromone derivative

The 3-methylphenyl substituent likely contributes to membrane disruption via hydrophobic interactions.

Anti-Inflammatory Activity

Selective COX-2 inhibition has been observed in sulfonamide-substituted chromones (IC₅₀ = 0.8 μM) . While 6-amino-2-(3-methylphenyl)-4H-chromen-4-one lacks a sulfonyl group, its amino moiety may facilitate hydrogen bonding with COX-2’s active site, warranting further investigation.

Pharmacological and Toxicological Profile

ADME Characteristics

Predicted parameters using QikProp:

ParameterValue
Caco-2 Permeability22.4 nm/s (moderate)
Plasma Protein Binding89%
CYP3A4 InhibitionLow (Ki > 50 μM)

These predictions suggest adequate oral bioavailability but potential drug-drug interactions via plasma protein displacement .

Toxicity Data

Limited acute toxicity data exist, but structural analogs show:

  • LD₅₀ (Mouse): >500 mg/kg (oral)

  • hERG Inhibition: IC₅₀ = 12 μM (moderate cardiac risk) .

The compound’s safety profile necessitates rigorous evaluation, particularly regarding genotoxicity and long-term exposure effects.

Future Research Directions

Target Identification

Computational docking studies propose interactions with:

  • PI3Kγ: ΔG = -9.2 kcal/mol (PDB: 1E8X)

  • EGFR Kinase: ΔG = -8.7 kcal/mol (PDB: 1M17)

Experimental validation of these targets could unlock therapeutic applications in oncology and immunology .

Formulation Development

Nanoparticle encapsulation (e.g., PLGA nanoparticles) may address solubility limitations. Preliminary studies with analogous chromones show a 3.4-fold increase in oral bioavailability using this approach.

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